molecular formula C16H13BrClNO B2363032 3-(3-bromophenyl)-N-(4-chlorobenzyl)acrylamide CAS No. 647031-74-1

3-(3-bromophenyl)-N-(4-chlorobenzyl)acrylamide

Cat. No.: B2363032
CAS No.: 647031-74-1
M. Wt: 350.64
InChI Key: GFTDWTINVVUISO-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-bromophenyl)-N-(4-chlorobenzyl)acrylamide is an organic compound that belongs to the class of acrylamides This compound is characterized by the presence of a bromophenyl group and a chlorobenzyl group attached to an acrylamide backbone

Scientific Research Applications

3-(3-bromophenyl)-N-(4-chlorobenzyl)acrylamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromophenyl)-N-(4-chlorobenzyl)acrylamide typically involves the reaction of 3-bromophenylamine with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting intermediate is then reacted with acryloyl chloride to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-(3-bromophenyl)-N-(4-chlorobenzyl)acrylamide undergoes various types of chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.

    Reduction: The acrylamide group can be reduced to form amine derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium hydroxide or ammonia are used under basic conditions.

Major Products Formed

    Oxidation: Phenol derivatives.

    Reduction: Amine derivatives.

    Substitution: Hydroxyl or amino-substituted derivatives.

Mechanism of Action

The mechanism of action of 3-(3-bromophenyl)-N-(4-chlorobenzyl)acrylamide involves its interaction with specific molecular targets such as enzymes or receptors. The bromophenyl and chlorobenzyl groups play a crucial role in binding to these targets, thereby modulating their activity. The acrylamide backbone allows for the formation of covalent bonds with nucleophilic residues in the target molecules, leading to changes in their function.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-chlorophenyl)-N-(4-bromobenzyl)acrylamide
  • 3-(3-fluorophenyl)-N-(4-chlorobenzyl)acrylamide
  • 3-(3-bromophenyl)-N-(4-methylbenzyl)acrylamide

Uniqueness

3-(3-bromophenyl)-N-(4-chlorobenzyl)acrylamide is unique due to the presence of both bromine and chlorine atoms in its structure, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

(E)-3-(3-bromophenyl)-N-[(4-chlorophenyl)methyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrClNO/c17-14-3-1-2-12(10-14)6-9-16(20)19-11-13-4-7-15(18)8-5-13/h1-10H,11H2,(H,19,20)/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFTDWTINVVUISO-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C=CC(=O)NCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C=C/C(=O)NCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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